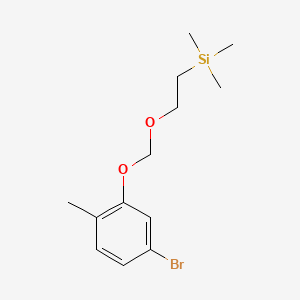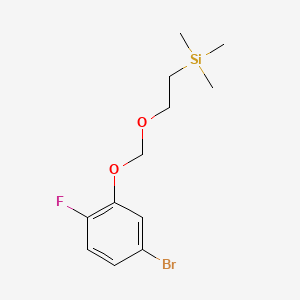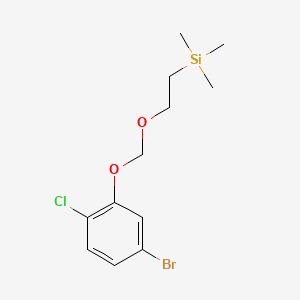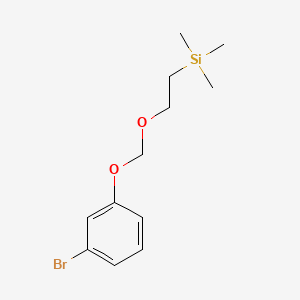
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound characterized by the presence of a bromophenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromophenol with an appropriate alkylating agent to introduce the methoxyethyl group, followed by the introduction of the trimethylsilane group. One common method involves the following steps:
Alkylation of 3-bromophenol: 3-bromophenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(3-bromophenoxy)ethanol.
Silylation: The resulting 2-(3-bromophenoxy)ethanol is then reacted with trimethylsilyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or amines depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the corresponding dehalogenated compound.
科学研究应用
Chemistry
In organic synthesis, (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications of this compound are less documented, its derivatives may be explored for potential biological activity, including as intermediates in the synthesis of bioactive molecules.
Industry
In materials science, this compound can be used in the modification of surfaces and the development of silicon-based materials with specific properties, such as hydrophobicity or enhanced thermal stability.
作用机制
The mechanism by which (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the carbon atom. The trimethylsilane group can influence the reactivity and stability of the compound, often enhancing its solubility in organic solvents and protecting reactive sites during synthesis.
相似化合物的比较
Similar Compounds
(2-Bromoethyl)trimethylsilane: Similar in structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane:
Uniqueness
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both the bromophenoxy and trimethylsilane groups, which confer distinct reactivity and solubility properties
属性
IUPAC Name |
2-[(3-bromophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2Si/c1-16(2,3)8-7-14-10-15-12-6-4-5-11(13)9-12/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWMMRCYCKRFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
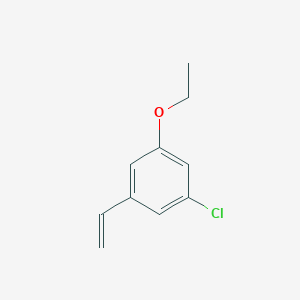
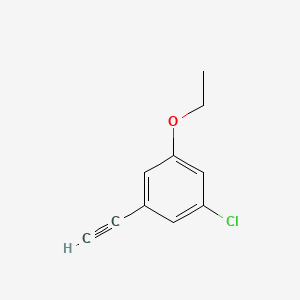
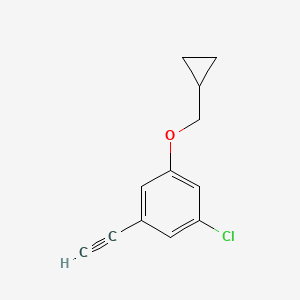

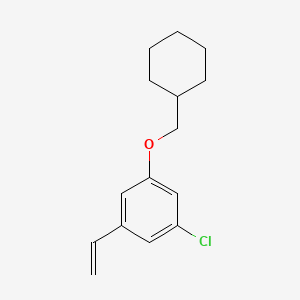
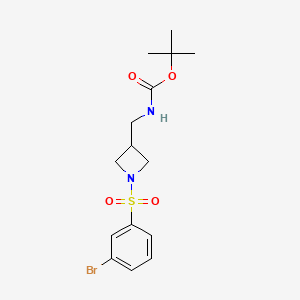
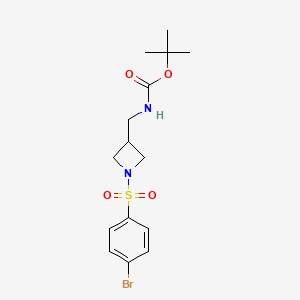
![1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate](/img/structure/B8183370.png)
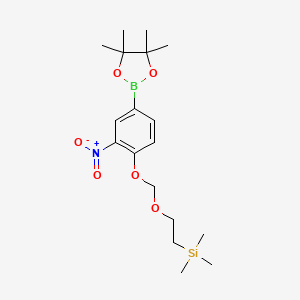
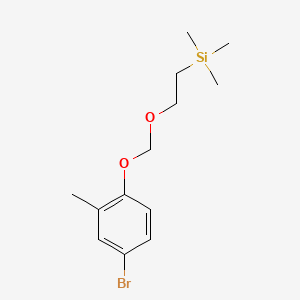
![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)
